molecular formula C15H12N6O5 B12388031 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Cat. No.: B12388031
M. Wt: 356.29 g/mol
InChI Key: PPXOICYYCHOOJU-UHFFFAOYSA-N
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Description

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (CAS: 444287-85-8) is a chemical compound with the molecular formula C15H12N6O5 and a molecular weight of 356.293 g/mol . Its primary research application is as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The structure incorporates a thalidomide-derived moiety, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase . This ligand is conjugated to an azide group (-N3) via a flexible acetamide linker. The presence of the azide functionality allows researchers to efficiently conjugate this E3 ligase ligand to various target-binding molecules (often via "click chemistry" cycloadditions with alkynes) to create novel, bifunctional PROTAC molecules. PROTACs are a groundbreaking technology in chemical biology and drug discovery, designed to induce targeted degradation of specific disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H12N6O5

Molecular Weight

356.29 g/mol

IUPAC Name

2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C15H12N6O5/c16-20-17-6-11(23)18-8-3-1-2-7-12(8)15(26)21(14(7)25)9-4-5-10(22)19-13(9)24/h1-3,9H,4-6H2,(H,18,23)(H,19,22,24)

InChI Key

PPXOICYYCHOOJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthesis of the Isoindole-Piperidine Core

The foundational step involves constructing the 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione intermediate. A patented method (US20080064876A1) outlines this process using 4-[(N,N-dimethylhydrazono)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione as a precursor. Key steps include:

  • Reductive Amination :

    • Reactants : 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile, methanesulfonic acid, Pd/C (10%).
    • Conditions : Hydrogenation at 50 psi, 40°C, 20 hours in dimethylacetamide.
    • Outcome : Reduction of the nitrile to an aminomethyl group, yielding 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione with 40% yield.
  • Salt Formation :

    • The intermediate is converted to a mesylate salt using methanesulfonic acid, followed by hydrochloride salt formation with 12N HCl.
Step Reagents/Conditions Yield Key Observations
1 H₂, Pd/C, MeSO₃H 40% Exothermic reaction; requires strict temperature control.
2 12N HCl 85% Crystallization in methanol-dichloromethane enhances purity.

Introduction of the Azido-Acetamide Group

The azide functionality is introduced via nucleophilic substitution or Staudinger reactions. A method adapted from PMC9635410 demonstrates azidation using sodium azide:

  • Chloride Substitution :

    • Reactants : 2-Chloro-N-(4-methylphenyl)acetamide, NaN₃.
    • Conditions : Reflux in ethanol/water (70:30) at 80°C for 24 hours.
    • Outcome : Substitution of chloride with azide, yielding 2-azido-N-(4-methylphenyl)acetamide (73% yield).
  • Coupling to the Isoindole-Piperidine Core :

    • Reactants : 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione mesylate, 2-azidoacetyl chloride.
    • Conditions : Diisopropylethylamine (DIPEA) in acetonitrile at 0–20°C.
    • Outcome : Amide bond formation, yielding the target compound.
Parameter Value Significance
Solvent Acetonitrile Minimizes side reactions; improves solubility.
Temperature 0–20°C Prevents azide decomposition.
Catalyst DIPEA Facilitates deprotonation of the amine.

Optimization and Challenges

Reaction Efficiency

  • Azide Stability : The exothermic nature of azide reactions necessitates inert atmospheres (N₂/Ar) to prevent explosive decomposition.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate the product.

Stereochemical Considerations

While the target compound lacks chiral centers, the 2,6-dioxopiperidin-3-yl group’s conformation influences its biological interactions. Patent US20080064876A1 notes that stereochemical control in precursor synthesis (e.g., 3-aminopiperidine-2,6-dione) can enhance yield.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive Amination High purity; scalable Lengthy reaction time 40%
Azide Substitution Simple conditions Requires toxic NaN₃ 73%
Modular Coupling Precise functionalization Multi-step purification 50–60%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Efficacy in Cancer Models

Recent investigations have demonstrated the efficacy of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide in various cancer models:

Study TypeFindingsReference
In vitroInduced apoptosis in multiple myeloma cells
In vivoReduced tumor growth in xenograft models
Mechanistic StudyInhibition of NF-kB signaling pathway

Neuroprotective Studies

The compound has also been evaluated for neuroprotective effects:

Study TypeFindingsReference
In vitroReduced neuronal cell death under oxidative stress conditions
Animal ModelsImproved cognitive function in models of Alzheimer's disease

Clinical Implications

The potential applications of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide extend to therapeutic strategies for both cancer and neurodegenerative disorders. Its ability to modulate critical pathways suggests that it could serve as a lead compound for drug development aimed at:

  • Cancer Therapy : Targeting cereblon and related pathways could enhance the efficacy of existing treatments or provide new avenues for therapy resistant cancers.
  • Neuroprotection : By mitigating oxidative stress and excitotoxicity, this compound may offer protective benefits in neurodegenerative conditions such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. This compound can also act as a ligand, binding to specific proteins and modulating their activity. The pathways involved in its mechanism of action are complex and depend on the specific context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of isoindole-dione derivatives functionalized with acetamide side chains. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Target) -N₃ C₁₅H₁₄N₆O₄ 342.31 Click chemistry, PROTACs, high azide reactivity
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide -NH₂ C₁₅H₁₄N₄O₅ 330.30 Hydrogen bonding, precursor for derivatization
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide -Cl C₁₅H₁₃ClN₄O₄ 348.74 Electrophilic substitution, intermediate in synthesis
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide hydrochloride -O-(CH₂)₆-NH₂·HCl C₂₃H₂₈ClN₅O₆ 505.95 Enhanced solubility (hydrochloride salt), targeted delivery

Physicochemical Properties

  • Solubility: The hydrochloride salt derivative (Table 1) exhibits improved aqueous solubility compared to the neutral azido compound, which is typically soluble in polar aprotic solvents like DMSO or DMF.
  • Stability: Azides are sensitive to light and heat, whereas amino and chloro analogs are more stable under standard storage conditions.

Biological Activity

The compound 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a derivative of isoindole with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in cancer treatment and immunomodulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

  • Molecular Formula: C18H18N6O
  • Molecular Weight: 318.37 g/mol
  • CAS Number: 2103656-92-2

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate immune responses. Notably, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the metabolism of tryptophan and linked to immune suppression in cancer.

Enzyme Inhibition

Studies indicate that derivatives of this compound can effectively inhibit IDO activity. For instance, one study reported that certain derivatives exhibited IC50 values below 5 µM against IDO1, demonstrating significant inhibitory potency compared to established controls .

Biological Activity Data

CompoundIDO1 IC50 (µM)Notes
5a>100No significant activity
5b4.1 ± 0.9Notable inhibitor
5c31.62 ± 1.6Moderate activity
5d>100No significant activity
5e>100No significant activity

Cancer Treatment

Research has shown that compounds related to 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can induce apoptosis in cancer cells while sparing normal cells. In a study involving murine models, certain derivatives demonstrated selective cytotoxicity against tumorigenic cells without affecting non-tumorigenic counterparts .

Immunomodulatory Effects

The compound's ability to modulate immune responses has been explored in various contexts. It was found to enhance the production of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1 beta . This dual action suggests potential therapeutic applications in autoimmune disorders and chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multi-step organic reactions including click chemistry techniques for attaching azide groups . The versatility of the synthetic routes allows for the creation of various derivatives with tailored biological activities.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves coupling reactions between azido-acetamide derivatives and isoindole-dioxopiperidine precursors. Key steps include:

  • Azide introduction : Reacting a halogenated acetamide intermediate with sodium azide in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
  • Isoindole-piperidine coupling : Using palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in structurally similar dioxopiperidine-isoindole systems .
  • Characterization : Intermediates are validated via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) and mass spectrometry (CI/CH4, m/z 250–400 range for molecular ion peaks) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation requires a multi-technique approach:

  • Crystallography : X-ray diffraction for polymorph identification (e.g., distinguishing amorphous vs. crystalline forms) .
  • Spectroscopy : NMR to confirm substituent positions (e.g., azide protons at δ 3.5–4.0 ppm) and FT-IR for functional groups (N3 stretch at ~2100 cm⁻¹) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition points and polymorphic transitions (e.g., endothermic peaks at 150–200°C) .

Basic: What preliminary biological assays are suggested for evaluating its activity?

Methodological Answer:
Initial screens should focus on:

  • Kinase inhibition : Use ATP-binding assays (e.g., fluorescence polarization) due to structural similarity to dioxopiperidine-based kinase inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or HeLa), comparing IC50 values to reference compounds like apremilast derivatives .
  • Proteasome targeting : Fluorescent substrate cleavage assays to assess ubiquitin-proteasome pathway modulation .

Advanced: How can design of experiments (DoE) optimize reaction conditions for its synthesis?

Methodological Answer:
DoE minimizes trial-and-error approaches:

  • Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, catalyst loading, temperature) .
  • Response surface methodology (RSM) : Central composite designs to model yield/purity relationships. For example, optimize azide coupling efficiency by balancing solvent polarity (acetonitrile vs. THF) and reaction time .
  • Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05 for significance) .

Advanced: What computational strategies predict its reactivity or polymorphic stability?

Methodological Answer:

  • Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model azide coupling energetics and transition states .
  • Polymorph prediction : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) to assess lattice energies and packing motifs .
  • Solvent effects : COSMO-RS simulations to predict solubility and crystallization behavior in different solvents .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Polymorphic variance : Different crystal forms (e.g., Form I vs. Form II) exhibit altered bioavailability. Validate polymorph identity via PXRD and dissolution testing .
  • Assay conditions : Standardize cell culture media (e.g., serum concentration) and proteasome activity protocols to reduce variability .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., azide reduction to amines) that may confound results .

Advanced: What methodologies assess its stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and thermal (40–60°C) stress, monitoring degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines to detect photodegradation (λmax shifts indicate structural changes) .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS .

Advanced: How does its mechanism compare to structurally similar dioxopiperidine derivatives?

Methodological Answer:
Comparative studies require:

  • Docking simulations : AutoDock Vina to compare binding affinities to targets like cereblon (CRBN) or kinases. The azide moiety may enhance covalent binding vs. non-azide analogs .
  • Metabolic profiling : CYP450 inhibition assays (e.g., fluorogenic substrates) to assess hepatic metabolism differences .
  • Transcriptomics : RNA-seq on treated cells to identify unique pathways (e.g., NF-κB suppression vs. IMiD-like immunomodulation) .

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